molecular formula C14H12N2O2 B5518677 N'-benzylidene-4-hydroxybenzohydrazide CAS No. 51771-18-7

N'-benzylidene-4-hydroxybenzohydrazide

Cat. No.: B5518677
CAS No.: 51771-18-7
M. Wt: 240.26 g/mol
InChI Key: PWVDBKBNJKXCCS-XNTDXEJSSA-N
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Description

N’-benzylidene-4-hydroxybenzohydrazide is a hydrazone derivative known for its diverse biological activities and applications in various fields of scientific research. This compound is synthesized through the condensation of benzaldehyde and 4-hydroxybenzohydrazide, resulting in a molecule with significant antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzylidene-4-hydroxybenzohydrazide is typically synthesized via a two-step reaction process. The first step involves the treatment of methyl 4-hydroxybenzoate with hydrazine hydrate to obtain 4-hydroxybenzohydrazide. This reaction is often carried out using microwave irradiation, which enhances the yield and reduces reaction time . The second step involves the condensation of 4-hydroxybenzohydrazide with benzaldehyde under reflux conditions, resulting in the formation of N’-benzylidene-4-hydroxybenzohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-benzylidene-4-hydroxybenzohydrazide are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of microwave irradiation and environmentally friendly solvents aligns with green chemistry principles, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-4-hydroxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Mechanism of Action

The mechanism of action of N’-benzylidene-4-hydroxybenzohydrazide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, enhancing its biological activity. Additionally, its ability to undergo redox reactions contributes to its antimicrobial and anticancer properties .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-8-6-12(7-9-13)14(18)16-15-10-11-4-2-1-3-5-11/h1-10,17H,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVDBKBNJKXCCS-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51771-18-7
Record name N'-BENZYLIDENE-4-HYDROXYBENZOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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